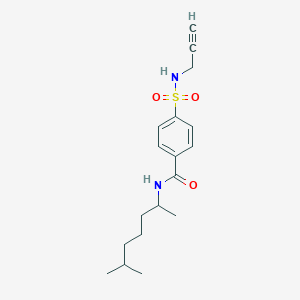
N-(6-methylheptan-2-yl)-4-(prop-2-ynylsulfamoyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methylheptan-2-yl)-4-(prop-2-ynylsulfamoyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as “MSB” and is a member of the sulfonamide family of compounds. MSB has been studied for its potential use in cancer treatment, as well as its effects on various physiological and biochemical processes.
作用机制
The mechanism of action of MSB involves its interaction with specific enzymes involved in cell proliferation. MSB binds to these enzymes, inhibiting their activity and preventing cancer cells from dividing and growing. Additionally, MSB has been shown to induce apoptosis in cancer cells, further inhibiting their growth.
Biochemical and Physiological Effects:
MSB has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, MSB has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. MSB has also been shown to have neuroprotective effects, protecting neurons from damage and death.
实验室实验的优点和局限性
One of the advantages of MSB is its specificity for certain enzymes involved in cell proliferation. This specificity makes it a promising candidate for cancer therapy, as it can target cancer cells while leaving healthy cells unaffected. However, one limitation of MSB is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several future directions for research on MSB. One area of interest is the development of more efficient synthesis methods for MSB, which could improve yield and purity. Additionally, further research is needed to fully understand the biochemical and physiological effects of MSB, as well as its potential applications in various fields. Finally, research is needed to determine the safety and efficacy of MSB in human clinical trials, which could pave the way for its use in cancer therapy and other applications.
合成方法
The synthesis of MSB involves several steps, starting with the reaction of 2-aminobenzamide with 6-methylhept-5-en-2-one. This reaction produces an intermediate compound, which is then reacted with propargylamine to form the final product, MSB. The synthesis of MSB has been optimized over the years, with various modifications made to improve yield and purity.
科学研究应用
MSB has been extensively studied for its potential use in cancer treatment. Research has shown that MSB inhibits the growth of cancer cells by targeting specific enzymes involved in cell proliferation. Additionally, MSB has been shown to induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
N-(6-methylheptan-2-yl)-4-(prop-2-ynylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-5-13-19-24(22,23)17-11-9-16(10-12-17)18(21)20-15(4)8-6-7-14(2)3/h1,9-12,14-15,19H,6-8,13H2,2-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLROBHGICDREHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


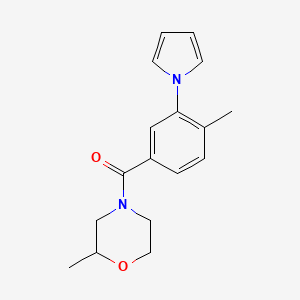
![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492760.png)

![4-[4-(4-Hydroxybenzoyl)piperidine-1-carbonyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B7492776.png)
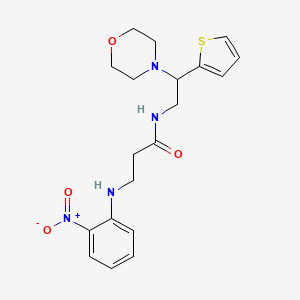
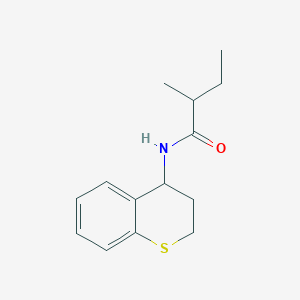
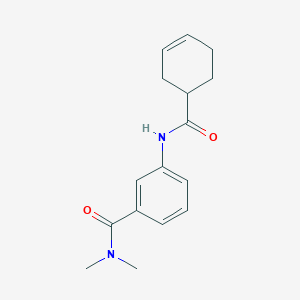

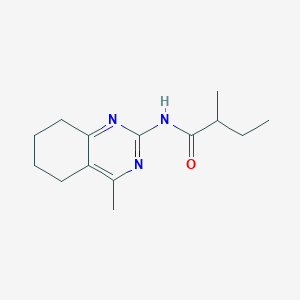


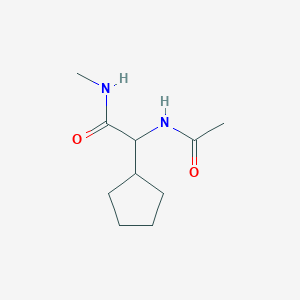
![N-[3-(dimethylcarbamoyl)phenyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7492826.png)